molecular formula C20H26FNO3 B11056476 4-acetyl-1-(2-ethylhexyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-(2-ethylhexyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11056476
M. Wt: 347.4 g/mol
InChI Key: NKJVEYAMPMBTSL-UHFFFAOYSA-N
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Description

4-acetyl-1-(2-ethylhexyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrol-2-one core, which is a five-membered lactam ring, substituted with acetyl, ethylhexyl, fluorophenyl, and hydroxy groups. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-(2-ethylhexyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrrol-2-one Core: The initial step involves the cyclization of a suitable precursor to form the pyrrol-2-one ring. This can be achieved through the reaction of an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethylhexyl Group: The ethylhexyl group can be attached through an alkylation reaction using 2-ethylhexyl bromide and a strong base like sodium hydride.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated intermediate.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation of a precursor alcohol or through direct hydroxylation using reagents like osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups (acetyl and possibly the ketone formed from oxidation) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

    Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid, sodium hydroxide).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, 4-acetyl-1-(2-ethylhexyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound could be used to study the effects of fluorinated aromatic compounds on biological systems. Its structural features may interact with various biological targets, providing insights into the behavior of similar compounds in living organisms.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, warranting further investigation.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of 4-acetyl-1-(2-ethylhexyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to certain targets, while the hydroxy and acetyl groups may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-1-(2-ethylhexyl)-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the fluorine atom, which may result in different reactivity and biological activity.

    4-acetyl-1-(2-ethylhexyl)-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Chlorine instead of fluorine, which could affect its chemical properties and interactions.

    4-acetyl-1-(2-ethylhexyl)-5-(2-methylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Methyl group instead of fluorine, potentially altering its reactivity and biological effects.

Uniqueness

The presence of the fluorophenyl group in 4-acetyl-1-(2-ethylhexyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C20H26FNO3

Molecular Weight

347.4 g/mol

IUPAC Name

3-acetyl-1-(2-ethylhexyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C20H26FNO3/c1-4-6-9-14(5-2)12-22-18(15-10-7-8-11-16(15)21)17(13(3)23)19(24)20(22)25/h7-8,10-11,14,18,24H,4-6,9,12H2,1-3H3

InChI Key

NKJVEYAMPMBTSL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2F

Origin of Product

United States

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